5,6-Diethylnicotinic acid

Description

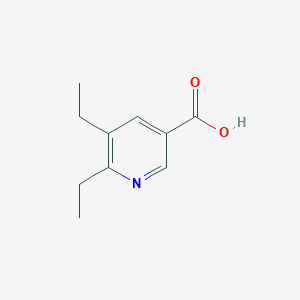

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5,6-diethylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO2/c1-3-7-5-8(10(12)13)6-11-9(7)4-2/h5-6H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

FFZQRLHYWJQZBR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=CC(=C1)C(=O)O)CC |

Origin of Product |

United States |

Synthetic Routes and Derivatization Strategies

Synthetic Methodologies for 5,6-Diethylnicotinic Acid

The synthesis of this compound, while not extensively documented, can be approached through established methods for preparing substituted pyridinecarboxylic acids. A plausible and versatile method is the Hantzsch pyridine (B92270) synthesis, which involves a multi-component reaction.

A potential Hantzsch-based route to a precursor of this compound could involve the condensation of two equivalents of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium acetate wikipedia.orgthermofisher.comnih.govnih.gov. To achieve the desired 5,6-diethyl substitution pattern, a carefully selected β-dicarbonyl compound and an appropriate aldehyde would be necessary. The initial product of the Hantzsch synthesis is a dihydropyridine, which can then be oxidized to the corresponding pyridine ring. Subsequent chemical modifications would be required to introduce the carboxylic acid group at the 3-position and to ensure the correct placement of the ethyl groups.

Another viable strategy involves the construction of a polysubstituted pyridine ring followed by functional group interconversions. For instance, a substituted pyridine containing alkyl groups at the 5 and 6 positions and a precursor to the carboxylic acid at the 3-position (such as a nitrile or an ester) could be synthesized. The carboxylic acid can then be obtained by hydrolysis of the nitrile or ester. Industrial processes for nicotinic acid production often involve the oxidation of alkylpyridines google.comgoogle.com. For example, a 5,6-diethyl-3-methylpyridine precursor could potentially be oxidized to yield this compound.

A summary of potential synthetic approaches is presented in the table below.

| Synthetic Approach | Key Reactions | Potential Precursors | Ref. |

| Hantzsch Pyridine Synthesis | Multi-component condensation, Oxidation | β-ketoesters, Aldehydes, Ammonia source | wikipedia.orgthermofisher.comnih.govnih.gov |

| Functional Group Interconversion | Oxidation of an alkyl group | 5,6-Diethyl-3-methylpyridine | google.comgoogle.com |

| Grignard Reaction | Carboxylation of a pyridyl Grignard reagent | 3-Bromo-5,6-diethylpyridine | masterorganicchemistry.commasterorganicchemistry.comresearchgate.netresearchgate.net |

Chemical Synthesis of this compound Esters and Other Common Derivatives

The derivatization of this compound into its esters and other functional groups is crucial for modulating its physicochemical properties.

Esterification:

Esters of this compound can be synthesized through several standard esterification methods. The most common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, reacting this compound with ethanol and a catalytic amount of sulfuric acid would yield ethyl 5,6-diethylnicotinate scholarsresearchlibrary.com.

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) libretexts.org. The resulting 5,6-diethylnicotinoyl chloride can then be reacted with an alcohol to form the corresponding ester. This method is particularly useful for the synthesis of esters with bulkier alcohol groups.

A patent describes a non-catalytic process for preparing nicotinic acid esters by reacting the acid directly with a water-immiscible monohydroxy aliphatic alcohol at reflux temperature google.com. This method could potentially be adapted for this compound.

The table below summarizes common esterification methods.

| Method | Reagents | Conditions | Advantages | Ref. |

| Fischer Esterification | Alcohol, Strong acid catalyst (e.g., H₂SO₄) | Reflux | Simple, inexpensive | scholarsresearchlibrary.com |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Alcohol | Typically at room temperature or gentle heating | High yields, suitable for various alcohols | libretexts.org |

| Direct Esterification | Water-immiscible alcohol | Reflux | Non-catalytic | google.com |

Amide Formation:

Amides of this compound can be prepared by reacting the corresponding acyl chloride with an amine. The high reactivity of the acyl chloride allows for the formation of the amide bond under mild conditions.

Other Derivatives:

The pyridine ring of this compound can also be derivatized. For example, N-oxides can be formed by treating the parent compound with an oxidizing agent like hydrogen peroxide or a peroxy acid. These N-oxides can then serve as intermediates for further functionalization of the pyridine ring diva-portal.org.

Innovations in Synthetic Strategies for Highly Substituted this compound Analogs

Recent advancements in organic synthesis offer innovative strategies for accessing highly substituted pyridine structures, which could be applied to the synthesis of complex this compound analogs.

Multi-component reactions (MCRs) continue to be a powerful tool for the rapid construction of complex heterocyclic scaffolds from simple starting materials researchgate.net. Novel MCRs that allow for the controlled introduction of multiple substituents onto the pyridine ring in a single step are of significant interest.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have revolutionized the synthesis of substituted pyridines. These methods allow for the introduction of a wide range of substituents at specific positions on the pyridine ring, starting from halogenated pyridine precursors. For instance, a bromo-substituted 5,6-diethylnicotinate could be coupled with various boronic acids or organostannanes to generate a library of highly substituted analogs organic-chemistry.org.

C-H activation is an emerging and highly atom-economical strategy for the functionalization of pyridine rings. This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, and allows for the direct introduction of new bonds at C-H positions. Rhodium-catalyzed double C-H activation has been used for the synthesis of complex carboxylic acids researchgate.net.

The table below highlights some innovative synthetic strategies.

| Strategy | Description | Potential Application for Analogs | Ref. |

| Multi-component Reactions (MCRs) | One-pot synthesis of complex molecules from three or more starting materials. | Rapid generation of a diverse library of substituted pyridine cores. | researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds between a halogenated pyridine and an organometallic reagent. | Introduction of aryl, alkyl, and other functional groups at various positions. | organic-chemistry.org |

| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalization. | More efficient and atom-economical synthesis of substituted pyridines. | researchgate.net |

Mechanistic Understanding of Derivatization Reactions

The derivatization of this compound is governed by fundamental principles of reaction mechanisms, particularly nucleophilic acyl substitution and electrophilic/nucleophilic aromatic substitution on the pyridine ring.

Nucleophilic Acyl Substitution:

The conversion of the carboxylic acid group of this compound to its esters and amides proceeds via a nucleophilic acyl substitution mechanism libretexts.orgmasterorganicchemistry.comlibretexts.org. The reaction is initiated by the attack of a nucleophile (e.g., an alcohol for esterification or an amine for amidation) on the electrophilic carbonyl carbon of the carboxylic acid or its activated derivative (like an acyl chloride). This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of a leaving group (water in the case of acid-catalyzed esterification, or a chloride ion from an acyl chloride) results in the formation of the final product. The reactivity of the carboxylic acid derivative is crucial, with acyl chlorides being significantly more reactive than the parent carboxylic acid libretexts.org.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene (B151609), particularly at the 2-, 4-, and 6-positions, which are ortho and para to the electron-withdrawing nitrogen atom researchgate.netquimicaorganica.org. However, in this compound, these positions are already substituted. Nucleophilic substitution would likely require the presence of a good leaving group at one of these positions, which is not present in the parent molecule.

The table below outlines the key mechanistic considerations.

| Reaction Type | Key Intermediate | Directing Effects | Ref. |

| Nucleophilic Acyl Substitution | Tetrahedral intermediate | Governed by the reactivity of the acyl group and the nucleophilicity of the attacking species. | libretexts.orgmasterorganicchemistry.comlibretexts.org |

| Electrophilic Aromatic Substitution | Sigma complex (arenium ion) | The nitrogen atom deactivates the ring and directs meta (to positions 3 and 5). Alkyl groups activate and direct ortho/para. The carboxylic acid group deactivates and directs meta. | youtube.comquimicaorganica.orgbyjus.commasterorganicchemistry.comstudy.com |

| Nucleophilic Aromatic Substitution | Meisenheimer-like complex | The nitrogen atom activates the ring for nucleophilic attack at ortho and para positions (2, 4, and 6). | researchgate.netquimicaorganica.org |

Chemical Reactivity and Transformation Pathways

Reactivity of the Pyridine (B92270) Nucleus in 5,6-Diethylnicotinic Acid

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of two ethyl groups at the 5 and 6 positions introduces an electron-donating effect, which can modulate the inherent reactivity of the pyridine nucleus.

Electrophilic Aromatic Substitution:

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the deactivating effect of the electronegative nitrogen atom. This deactivation is most pronounced at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). Consequently, electrophilic substitution on the pyridine ring, when it occurs, typically directs the incoming electrophile to the 3-position (meta to the nitrogen).

In the case of this compound, the carboxylic acid group at the 3-position further deactivates the ring towards electrophilic attack. However, the electron-donating ethyl groups at the 5- and 6-positions provide some activation. The directing effects of these substituents would need to be considered in predicting the outcome of electrophilic substitution reactions. For instance, nitration or halogenation would likely be challenging and require harsh reaction conditions.

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. In this compound, the positions are substituted with ethyl and carboxyl groups, which are not typical leaving groups. Therefore, direct nucleophilic substitution on the pyridine ring of this compound is not a facile process. However, modification of the ring, for instance, through N-oxidation to form the corresponding pyridine N-oxide, can significantly enhance its reactivity towards both electrophiles and nucleophiles.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group at the 3-position of the pyridine ring undergoes a variety of standard chemical transformations, providing a versatile handle for the synthesis of numerous derivatives.

Esterification:

This compound can be converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst, such as sulfuric acid or by using coupling agents. The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a common method. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction conditions can be optimized to achieve high yields of the desired ester. For example, nicotinic acid can be esterified with water-immiscible alcohols with boiling points above 135 °C by heating at the reflux temperature without an extraneous catalyst. youtube.com

| Alcohol | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ (cat.), Reflux | Methyl 5,6-diethylnicotinate | Data not available |

| Ethanol | H₂SO₄ (cat.), Reflux | Ethyl 5,6-diethylnicotinate | Data not available |

| Isopropanol | DCC, DMAP, CH₂Cl₂ | Isopropyl 5,6-diethylnicotinate | Data not available |

Amide Formation:

The synthesis of amides from this compound can be achieved by reacting it with ammonia (B1221849) or primary/secondary amines. Direct reaction is often inefficient and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). For instance, N,N-Diethylnicotinamide can be synthesized from nicotinic acid. sigmaaldrich.comchemicalbook.com

| Amine | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Ammonia | 1. SOCl₂, Reflux; 2. NH₄OH | 5,6-Diethylnicotinamide | Data not available |

| Diethylamine | DCC, HOBt, DMF | N,N-Diethyl-5,6-diethylnicotinamide | Data not available |

| Aniline | EDC, DIPEA, CH₂Cl₂ | N-Phenyl-5,6-diethylnicotinamide | Data not available |

Reduction:

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reaction is usually carried out in an anhydrous ethereal solvent, followed by an aqueous workup to yield (5,6-diethylpyridin-3-yl)methanol. Milder reducing agents, such as sodium borohydride, are generally not effective in reducing carboxylic acids.

Exploration of Pyridine Ring Opening and Rearrangement Pathways

The pyridine ring is generally stable; however, under certain conditions, it can undergo ring-opening and rearrangement reactions. These transformations often require initial activation of the pyridine nitrogen.

Pyridine Ring Opening:

Activation of the pyridine nitrogen in this compound, for instance by N-alkylation to form a pyridinium (B92312) salt, can render the ring susceptible to nucleophilic attack and subsequent ring cleavage. The reaction of N-arylpyridinium salts with nucleophiles can lead to the formation of open-chain products. semanticscholar.org The regioselectivity of the ring opening is influenced by the substituents on the pyridine ring.

Rearrangement Pathways:

Structural Analysis and Computational Chemistry

Conformational Analysis and Molecular Geometry of 5,6-Diethylnicotinic Acid

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For this compound, the flexibility arises primarily from the rotation around the single bonds of the two ethyl groups and the carboxylic acid group attached to the pyridine (B92270) ring.

The goal of a conformational search is to identify the most stable 3D structures, known as conformers, by finding the energy minima on the potential energy surface. thequantuminsider.com This process is computationally intensive but essential for understanding molecular behavior. thequantuminsider.com The geometry of this compound is defined by the bond lengths, bond angles, and dihedral (torsion) angles of its constituent atoms. The key flexible torsion angles involve the C-C bonds of the ethyl groups and the C-C bond connecting the carboxylic acid to the pyridine ring.

Molecular mechanics force fields, such as COSMIC, can be used to predict the energies of different conformers. nih.gov More accurate predictions can be obtained using quantum chemical methods. For substituted pyridines and piperidines, computational approaches have successfully predicted conformational preferences. nih.govmdpi.com For this compound, the orientation of the ethyl groups relative to the pyridine ring and the orientation of the carboxylic acid's hydroxyl group are of particular interest. Steric hindrance between the adjacent ethyl group at position 6 and the carboxylic acid at position 5 likely imposes significant constraints on the molecule's preferred geometry.

Illustrative Geometrical Parameters: The following table presents hypothetical, representative geometrical parameters for a low-energy conformer of this compound, as would be determined by computational modeling.

| Parameter | Atoms Involved | Illustrative Value |

|---|---|---|

| Bond Length | C(pyridine)-C(carboxyl) | 1.50 Å |

| Bond Angle | C(pyridine)-C(carboxyl)-O | 122.5° |

| Dihedral Angle | C4-C5-C(ethyl)-C(methyl) | 175° |

| Dihedral Angle | N1-C6-C(ethyl)-C(methyl) | -65° |

Electronic Structure Elucidation through Quantum Chemical Methods

Quantum chemical calculations are employed to study the electronic properties of molecules, providing insights into reactivity, stability, and spectroscopic characteristics. rroij.com Methods like Density Functional Theory (DFT) and Hartree-Fock are commonly used in drug design and materials science to understand these properties at the atomic level. rroij.com

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31+G(d,p), can be performed to investigate its electronic structure. researchgate.net Such analyses yield information on the distribution of electron density, molecular orbital energies, and electrostatic potential.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. A smaller gap suggests the molecule is more reactive. For nicotinamide derivatives, these electronic properties have been examined using contour plots and molecular electrostatic potential (MEP) maps. researchgate.net The MEP map for this compound would likely show negative potential (electron-rich regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid, indicating sites susceptible to electrophilic attack.

Illustrative Electronic Properties: This table shows hypothetical data that would be generated from quantum chemical calculations on this compound.

| Property | Illustrative Value |

|---|---|

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.1 D |

Computational Modeling of Molecular Dynamics

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict how a molecule like this compound moves and interacts with its environment, such as a solvent, over time. nih.govacs.org This is a powerful tool for predicting the aggregation propensity of small organic molecules and their solubility. nih.govacs.orgresearchgate.net

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent (e.g., water) and calculating the forces between all atoms. bioinformaticsreview.com The simulation would track the trajectory of each atom over a period of nanoseconds to microseconds. nih.gov This allows for the observation of conformational changes, solvent interactions, and the formation of intermolecular structures like hydrogen-bonded dimers. For carboxylic acids, MD simulations can reveal the dynamics of hydrogen bonding and its impact on aggregation. researchgate.net The stability of these interactions can be analyzed to understand the compound's behavior in solution.

Analysis of the MD trajectory can yield valuable information, such as the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize the structuring of solvent molecules around the solute.

Illustrative Molecular Dynamics Simulation Parameters:

| Parameter | Illustrative Setting |

|---|---|

| Software | GROMACS |

| Force Field | CHARMM36 |

| Solvent | Water (TIP3P model) |

| Simulation Time | 100 ns |

| Temperature | 298 K |

In Silico Approaches for Predicting Molecular Interactions

In silico methods are computational techniques used to predict how a molecule will interact with other molecules, particularly biological targets like proteins. nih.gov These approaches are fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a target. advancedsciencenews.com

For this compound, molecular docking is a key in silico technique. Docking algorithms predict the preferred orientation of the molecule when bound to a receptor's active site and estimate the strength of the interaction, often expressed as a docking score or binding energy. rdd.edu.iq The carboxylic acid group and the pyridine nitrogen of this compound are likely to be important pharmacophoric features, capable of forming hydrogen bonds and electrostatic interactions with receptor sites. nih.gov

Beyond simple docking, more advanced methods can calculate binding free energies, providing a more accurate prediction of affinity. mdpi.com The physicochemical properties of the molecule, such as lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, can also be calculated in silico. These properties are crucial for predicting a compound's pharmacokinetic profile, including its absorption and distribution.

Illustrative Predicted Interaction Data:

| Parameter | Target Protein (Hypothetical) | Illustrative Predicted Value |

|---|---|---|

| Docking Score | VEGFR-2 Kinase Domain | -8.2 kcal/mol |

| Predicted Binding Affinity (Ki) | VEGFR-2 Kinase Domain | 150 nM |

| Key Interacting Residues | VEGFR-2 Kinase Domain | Lys868, Glu917, Asp1046 |

| Interaction Types | VEGFR-2 Kinase Domain | Hydrogen Bond, Pi-Alkyl |

Structure Activity Relationship Sar Investigations

Methodological Approaches in Structure-Activity Relationship Studies of 5,6-Diethylnicotinic Acid Analogs

A robust SAR investigation of this compound analogs would employ a combination of computational and experimental methodologies.

Computational (In Silico) Approaches: Modern drug discovery often begins with computer modeling to predict how analogs of this compound might interact with a biological target. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling would be used to build statistical models that correlate physicochemical properties of the analogs with their biological activities. Pharmacophore modeling would help in identifying the essential three-dimensional arrangement of chemical features required for activity. Molecular docking simulations would be employed to visualize and predict the binding modes of the analogs within the active site of a target protein.

Chemical Synthesis: A focused library of analogs would be synthesized. For this compound, this would involve modifications at several key positions:

The Carboxylic Acid Group: This group could be converted to esters, amides, or bioisosteres to probe the importance of its acidic nature and hydrogen bonding capabilities.

The Pyridine (B92270) Ring: The nitrogen atom's position could be altered, or the ring could be substituted with other heterocyclic systems to understand the role of the pyridine core.

The Ethyl Groups at positions 5 and 6: The size and nature of these alkyl groups would be varied. For instance, analogs with smaller (methyl) or larger (propyl, butyl) alkyl chains, or with cyclic or branched alkyl groups, would be synthesized. Introducing different functional groups (e.g., hydroxyl, amino) onto these alkyl chains would also be a key strategy.

Biological (In Vitro and In Vivo) Evaluation: The synthesized analogs would be subjected to a battery of biological assays. Initial in vitro screening would determine the potency and efficacy of the compounds against the target of interest (e.g., an enzyme or a receptor). Promising candidates would then be evaluated in cell-based assays to assess their activity in a more complex biological environment. Finally, select compounds with favorable in vitro profiles would be tested in animal models (in vivo) to evaluate their therapeutic potential.

Influence of Substituent Effects on Molecular Recognition Profiles

The substituents on the nicotinic acid scaffold play a crucial role in how the molecule is recognized by its biological target. For this compound analogs, the following substituent effects would be investigated:

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the pKa of the carboxylic acid and the basicity of the pyridine nitrogen. These properties are often critical for forming ionic bonds or hydrogen bonds with amino acid residues in the target protein. For example, replacing the ethyl groups with more electron-withdrawing groups could alter the electronic distribution in the pyridine ring and impact binding affinity.

Steric Effects: The size and shape of the substituents (the "steric bulk") are critical for fitting into the binding pocket of the target. The diethyl groups at the 5 and 6 positions would create a specific steric profile. The SAR study would aim to determine the optimal size for these substituents. Analogs with smaller or larger groups would help to map the steric boundaries of the binding site.

A hypothetical data table illustrating how substituent effects might be analyzed is presented below.

| Compound ID | R5 Substituent | R6 Substituent | LogP | Biological Activity (IC50, µM) |

| 1 | -CH2CH3 | -CH2CH3 | 2.5 | Data not available |

| Analog A | -CH3 | -CH3 | 1.8 | Hypothetical Value |

| Analog B | -CH2CH2CH3 | -CH2CH2CH3 | 3.2 | Hypothetical Value |

| Analog C | -CF3 | -CH2CH3 | 2.9 | Hypothetical Value |

This table is for illustrative purposes only, as no experimental data for this compound was found.

Correlation of Molecular Architecture with Biological Modulatory Capabilities

For instance, the orientation of the carboxylic acid group relative to the pyridine ring can be influenced by the steric hindrance from the adjacent ethyl group at the 6-position. This conformation may be crucial for optimal interaction with the target. The flexibility of the ethyl chains themselves could also allow the molecule to adapt its shape to fit the binding pocket.

By comparing the activity of conformationally restricted analogs (e.g., where the ethyl groups are part of a ring system), researchers could probe the bioactive conformation of this compound.

A hypothetical data table correlating molecular properties with biological activity is shown below.

| Compound ID | Dihedral Angle (COOH-Pyridine) | Molecular Volume (ų) | Biological Activity (EC50, nM) |

| 1 | Calculated Value | Calculated Value | Data not available |

| Analog D | Calculated Value | Calculated Value | Hypothetical Value |

| Analog E | Calculated Value | Calculated Value | Hypothetical Value |

This table is for illustrative purposes only, as no experimental data for this compound was found.

Identification of Pharmacophoric Elements within this compound Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the key pharmacophoric elements would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor.

A Hydrogen Bond Donor/Anionic Center: The carboxylic acid group can act as a hydrogen bond donor and, in its deprotonated form, as an anionic center to form ionic interactions.

Hydrophobic Features: The two ethyl groups at positions 5 and 6 would serve as important hydrophobic features that could interact with nonpolar pockets in the target protein.

The precise spatial arrangement of these elements would be critical for biological activity. The goal of the SAR study would be to define this three-dimensional pharmacophore model. This model would then be an invaluable tool for designing new, more potent, and selective analogs, and for virtual screening of compound libraries to identify novel hits.

Mechanistic Studies of Biological Interactions Non Clinical Focus

Enzymatic Modulation and Inhibition Mechanisms

There is no available research detailing the enzymatic modulation or inhibition mechanisms of 5,6-Diethylnicotinic acid.

Investigation of Specific Enzyme Targets (e.g., Carbonic Anhydrases, Dihydrofolate Reductase)

No studies have been identified that investigate the interaction of this compound with specific enzyme targets such as carbonic anhydrases or dihydrofolate reductase.

Kinetic and Thermodynamic Characterization of Enzyme-Ligand Interactions

Without identified enzyme targets, there is no data on the kinetic and thermodynamic characterization of enzyme-ligand interactions for this compound.

Receptor Binding and Allosteric Modulation Studies

Information regarding the receptor binding and allosteric modulation properties of this compound is not present in the current scientific literature.

Computational and Experimental Ligand-Receptor Interaction Modeling

There are no published computational or experimental models detailing the interaction of this compound with any biological receptors.

Quantification of Binding Affinities and Selectivity

No data is available on the binding affinities or selectivity of this compound for any specific receptors.

Modulation of Cellular Biochemical Pathways

The effects of this compound on cellular biochemical pathways have not been documented in peer-reviewed research.

Information regarding the mechanistic studies of this compound is not publicly available.

Following a comprehensive search of scientific literature and databases, no specific information was found concerning the mechanistic studies of the chemical compound “this compound” focusing on its biological interactions, specifically in the areas of enzyme perturbations in metabolic networks and its influence on intracellular signal transduction cascades.

The performed searches for detailed research findings on this particular compound did not yield any relevant results that would allow for the generation of the requested article. The scientific data necessary to fulfill the outlined sections on "" is not present in the accessible public domain. Therefore, the requested article cannot be generated.

Metabolic Investigations Non Human Clinical Focus

In Vitro and Preclinical Metabolic Fate Studies of 5,6-Diethylnicotinic Acid

There is currently no publicly available data from in vitro or preclinical studies detailing the metabolic fate of this compound. Investigations using liver microsomes, hepatocytes, or other subcellular fractions to identify potential metabolites, determine the rate of metabolism, and elucidate the primary metabolic pathways have not been reported for this specific compound.

Role of Enzymatic Systems in this compound Metabolism

The specific enzymatic systems responsible for the metabolism of this compound have not been identified. Research has not yet been conducted to determine the roles of Phase I enzymes (such as oxidation, reduction, and hydrolysis) or Phase II enzymes (such as glucuronidation, sulfation, and glutathione (B108866) conjugation) in the biotransformation of this compound. Consequently, there are no research findings on which enzymes, if any, are critical for its breakdown and elimination in non-human models.

Computational Prediction and Elucidation of Metabolic Pathways

In silico models and computational tools are valuable for predicting the metabolic pathways of novel compounds. However, there are no published studies that have applied these predictive methodologies to this compound. Therefore, there are no computationally elucidated metabolic maps or predictions of potential metabolites for this compound.

Interactions with Xenobiotic-Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms)

The potential for this compound to interact with xenobiotic-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily, remains unexplored. There is no available data on whether this compound acts as a substrate, inhibitor, or inducer of any specific CYP isoforms. Such information is crucial for predicting potential drug-drug interactions, but for this compound, the research has not yet been undertaken.

Advanced Applications and Future Research Directions

Rational Design of 5,6-Diethylnicotinic Acid-Based Chemical Probes

Chemical probes are essential small molecules designed to selectively interact with and modulate the function of a specific protein of interest, providing invaluable insights into cellular processes. The rational design of chemical probes based on the this compound scaffold could lead to the development of powerful research tools. The design process would involve the strategic incorporation of reporter tags or reactive groups to enable the visualization and identification of target proteins.

Table 1: Potential Design Strategies for this compound-Based Chemical Probes

| Probe Type | Design Strategy | Potential Application |

| Affinity-Based Probes | Introduction of a biotin or fluorescent tag to the carboxylic acid or pyridine (B92270) ring. | Identification of novel protein binding partners of this compound. |

| Photoaffinity Probes | Incorporation of a photo-reactive group (e.g., diazirine or benzophenone). | Covalent labeling and identification of target proteins upon UV irradiation. |

| Covalent Probes | Introduction of a reactive electrophile to target specific amino acid residues in a binding pocket. | Irreversible inhibition of enzyme activity for target validation studies. nih.gov |

The development of such probes would be a significant step toward understanding the specific biological targets and mechanisms of action of this compound.

Scaffold Development for the Discovery of Novel Bioactive Entities

The nicotinic acid core is a well-established "privileged scaffold" in medicinal chemistry, meaning it can serve as a foundation for the development of a wide range of biologically active compounds. nih.govmdpi.comnih.gov The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of new chemical libraries.

By modifying the carboxylic acid group into various functional groups such as esters, amides, or hydrazides, and by further functionalizing the diethyl groups, a diverse array of novel compounds can be generated. researchgate.netresearchgate.net These new molecules could then be screened for a variety of biological activities, including but not limited to:

Anticancer activity nih.govnih.gov

Anti-inflammatory effects nih.gov

Antimicrobial properties mdpi.com

Enzyme inhibition

Table 2: Potential Bioactive Entities Derived from the this compound Scaffold

| Derivative Class | Potential Biological Activity | Rationale |

| Amide Derivatives | Anticancer, Anti-inflammatory | Amide bonds can mimic peptide bonds and interact with protein backbones. |

| Ester Derivatives | Prodrugs, CNS penetration | Esterification can improve lipophilicity and cell permeability. |

| Heterocyclic Hybrids | Broad-spectrum antimicrobial | Combination with other bioactive heterocycles (e.g., oxadiazole, thiazole). mdpi.comresearchgate.net |

Emerging Methodologies in Nicotinic Acid Chemistry

Recent advancements in synthetic organic chemistry offer exciting new possibilities for the synthesis and modification of nicotinic acid derivatives, including this compound. These emerging methodologies could streamline the production of this compound and its analogs, facilitating further research.

One promising area is the use of biocatalysis. Enzymatic approaches to nicotinic acid synthesis are gaining traction as they offer milder reaction conditions and higher selectivity compared to traditional chemical methods. frontiersin.orgnih.gov For instance, engineered nitrilases could potentially be used for the selective synthesis of nicotinic acid derivatives. nih.gov

Furthermore, modern synthetic techniques such as C-H activation and cross-coupling reactions could be employed to introduce further diversity into the this compound scaffold, allowing for the rapid generation of novel compounds for biological screening.

Future Trajectories and Unexplored Research Avenues

The future of research on this compound is rich with possibilities. A critical first step will be the development of a robust and scalable synthetic route to make the compound readily available for study. Once accessible, a number of unexplored research avenues can be pursued:

Exploration of its role in NAD+ biosynthesis: Given that nicotinic acid is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism, investigating whether this compound can be utilized in the NAD+ salvage pathway is a key area of interest. frontiersin.orgmdpi.com

Investigation of its pharmacological properties: A comprehensive screening of this compound against a wide range of biological targets could uncover novel therapeutic applications.

Development of advanced materials: The pyridine ring system and carboxylic acid functionality could be exploited in the development of new materials, such as metal-organic frameworks (MOFs) or functional polymers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Diethylnicotinic acid, and how can reaction conditions be systematically optimized?

- Methodology : Begin with a retrosynthetic analysis to identify precursors (e.g., nicotinic acid derivatives). Use stepwise alkylation to introduce ethyl groups at positions 5 and 5. Monitor reaction progress via TLC or HPLC and optimize parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks. Purify intermediates via column chromatography or recrystallization, and validate structural integrity via NMR (¹H/¹³C) and FTIR .

- Key Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometric control. Use inert atmospheres (N₂/Ar) to minimize oxidation .

Q. How can researchers reliably characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO) and resolve the crystal lattice to confirm substituent positions .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions and predict reactive sites .

- Spectroscopic validation : Compare experimental NMR/IR data with simulated spectra from computational models .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound under varying storage conditions?

- Methodology :

- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column; validate against certified reference standards.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor decomposition via LC-MS. Identify degradation products (e.g., decarboxylation or oxidation byproducts) .

- Storage : Store in amber glass under inert gas (argon) at -20°C to minimize photodegradation and hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. null effects)?

- Methodology :

- Experimental replication : Standardize assay conditions (e.g., broth microdilution for MIC testing) across labs, using ATCC bacterial strains and controlled inoculum sizes .

- Meta-analysis : Aggregate data from multiple studies and apply statistical tools (e.g., random-effects models) to account for variability in protocols or strain susceptibility .

- Mechanistic studies : Use fluorescence quenching assays or SPR to quantify binding affinity to bacterial targets (e.g., dihydrofolate reductase) and correlate with activity .

Q. What strategies are effective for studying the interaction of this compound with enzymatic targets in neurodegenerative disease models?

- Methodology :

- In vitro assays : Use recombinant enzymes (e.g., acetylcholinesterase) in kinetic assays with varying inhibitor concentrations. Calculate IC₅₀ and Ki values .

- Cellular models : Treat neuronal cell lines (e.g., SH-SY5Y) under oxidative stress and measure ROS suppression via DCFH-DA fluorescence. Validate with qPCR for antioxidant genes (e.g., NRF2, SOD1) .

- Structural insights : Perform molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites, followed by MD simulations to assess stability .

Q. How can researchers address discrepancies between computational predictions and experimental results for the physicochemical properties of this compound?

- Methodology :

- Data validation : Cross-reference computational logP (e.g., ChemAxon) with experimental shake-flask measurements. Adjust force fields or solvation models in simulations to improve accuracy .

- Error analysis : Quantify systematic biases (e.g., overestimation of solubility in COSMO-RS) and apply correction factors .

- Collaboration : Partner with computational chemists to refine algorithms using high-quality experimental datasets .

Methodological Resources

- Data Analysis : Use R/Bioconductor for omics integration or KNIME for workflow automation. Reference open-access spectral databases (e.g., NIST Chemistry WebBook) for cross-validation .

- Ethical Compliance : Adhere to safety protocols (e.g., NIOSH respirators, EN 166 eye protection) when handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.